1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine
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Overview
Description
1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine is a synthetic organic compound that features a trifluoromethyl group, an imidazole ring, and aromatic substituents
Preparation Methods
The synthesis of 1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization with the desired substituents. Common synthetic routes may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the trifluoromethyl group: This step can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Functionalization of the aromatic rings: This may involve Friedel-Crafts alkylation or acylation reactions to introduce the methyl and trifluoromethyl groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its properties may be exploited in the development of new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
1-methyl-5-(4-methylphenyl)-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-methyl-5-phenylimidazole: Lacks the trifluoromethyl and methylphenyl groups, resulting in different chemical properties and applications.
N-benzylimidazole: Lacks the trifluoromethyl group, which affects its binding affinity and selectivity.
Trifluoromethyl-substituted imidazoles: Share the trifluoromethyl group but may have different substituents on the imidazole ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H18F3N3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine |
InChI |
InChI=1S/C19H18F3N3/c1-13-3-7-15(8-4-13)17-12-24-18(25(17)2)23-11-14-5-9-16(10-6-14)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,24) |
InChI Key |
QXTPWTFPRAJIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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